4-Cyano-N-(m-tolyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-cyano-N-(3-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-3-2-4-13(9-11)16-14(18)17-7-5-12(10-15)6-8-17/h2-4,9,12H,5-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWHUGXERKEZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and carboxamide groups. One common method involves the reaction of piperidine with m-tolyl isocyanate in the presence of a suitable catalyst to form the desired carboxamide. The cyano group can be introduced through a subsequent reaction with a cyanating agent such as cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features and Modifications
The activity of piperidine carboxamides is highly dependent on:
- Substituents on the piperidine ring (e.g., cyano, amino, or halogen groups).
- Aryl/heteroaryl groups on the carboxamide (e.g., m-tolyl, fluorophenyl, bromopyridinyl).
- Side chains influencing solubility and target binding.
Table 1: Structural Comparison of Selected Piperidine Carboxamides
Physicochemical and Pharmacokinetic Properties
- Solubility and Permeability: The 4-cyano group may improve solubility (polarity) compared to amino derivatives (e.g., 4-amino-N-(m-tolyl)piperidine-1-carboxamide hydrochloride) but could reduce blood-brain barrier (BBB) penetration due to increased hydrophilicity .
- Metabolic Stability: N-demethylation pathways () suggest that methyl groups on piperidine or aryl rings may influence metabolic clearance. The cyano group could resist oxidation, enhancing stability .
Biological Activity
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationship (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14N2O
- Molecular Weight : 230.26 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study involving various derivatives, it was found that the compound showed activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) that suggests potential for further development as an anti-tuberculosis agent .
Anticancer Properties
The anticancer activity of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, particularly in human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| CEM-13 | 6.3 | Inhibition of cell proliferation |
| U-937 | 2.0 | Apoptotic pathway modulation |
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications at the piperidine ring and the introduction of electron-withdrawing groups have been shown to improve potency against various cancer cell lines.
Key Findings from SAR Studies:
- Substituent Variations : The presence of a cyano group at the 4-position significantly enhances biological activity.
- Piperidine Modifications : Alterations in the piperidine moiety can lead to variations in activity, with certain substitutions improving selectivity and potency against target enzymes .
- Analog Testing : A series of analogs were synthesized and tested, revealing that specific substitutions could either enhance or diminish activity, emphasizing the need for careful design in drug development.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors related to apoptosis and cell proliferation pathways. The compound's ability to modulate these pathways suggests its potential use in targeted therapies.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased levels of p53 protein, a key regulator in the apoptotic pathway, indicating its role as a potential anticancer agent .
- Antitubercular Activity : In another study, high-throughput screening revealed that this compound effectively inhibited Mycobacterium tuberculosis, suggesting its utility in developing new treatments for tuberculosis .
Q & A
Q. What are the established synthetic routes for 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide, and how can purity be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring followed by carboxamide coupling. For example, analogous compounds (e.g., N-(dichlorobenzyl)piperidine-4-carboxamides) are synthesized via condensation reactions between activated carboxylic acid derivatives and substituted amines under inert conditions . Purity optimization involves HPLC (≥98% purity) and recrystallization using solvents like ethanol or acetonitrile. Post-synthesis characterization via /-NMR and IR spectroscopy ensures structural fidelity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) at 293 K is the gold standard. For structurally similar piperidine carboxamides, SC-XRD reveals key parameters (e.g., space group , unit cell dimensions ) and intermolecular forces such as N–H···O hydrogen bonds and π-π stacking between aromatic rings. These interactions are critical for lattice stabilization and polymorph prediction .
Q. What analytical techniques are recommended for validating molecular identity and purity?
- NMR Spectroscopy : -NMR (DMSO-) resolves proton environments (e.g., piperidine CH at δ 1.42–3.67 ppm; aromatic protons at δ 7.16–8.87 ppm) .
- IR Spectroscopy : Stretching vibrations (e.g., C=O at 1644 cm, CN at 2220 cm) confirm functional groups .
- Elemental Analysis : Validates stoichiometry (e.g., %C/%N deviations <0.5% indicate purity) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps, dipole moments) and binding affinities. Molecular docking with target proteins (e.g., carbonic anhydrase) identifies favorable substituents at the m-tolyl or cyano positions. Reaction path simulations using software like Gaussian or ORCA minimize trial-and-error synthesis .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between solution (NMR) and solid-state (SC-XRD) structures often arise from conformational flexibility. For example, piperidine ring puckering may differ between phases. Hybrid approaches include:
Q. How do substituent effects on the m-tolyl group influence physicochemical properties?
Systematic SAR studies using log, solubility, and pKa measurements reveal trends. For instance:
- Electron-withdrawing groups (e.g., -CN) increase metabolic stability but reduce solubility.
- Methyl groups (m-tolyl) enhance lipophilicity, impacting membrane permeability. These properties are quantified via HPLC retention times and shake-flask partitioning .
Methodological Tables
Table 1: Key Crystallographic Parameters for Analogous Piperidine Carboxamides
| Parameter | Value (Example from ) |
|---|---|
| Space Group | |
| Unit Cell (Å) | , , |
| -factor | 0.072 |
| H-bond Distance | N–H···O = 2.89 Å |
Table 2: NMR Chemical Shifts for Core Functional Groups
| Group | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| Piperidine CH | 1.42–3.67 | 24.8–48.6 |
| Aromatic C | 7.16–8.87 | 115.4–144.4 |
| Carboxamide C=O | - | 168.2–175.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
